molecular formula C17H12ClF3N2O4 B2448695 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 1024301-83-4

2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2448695
CAS No.: 1024301-83-4
M. Wt: 400.74
InChI Key: KFLCZDSXISGZQI-UHFFFAOYSA-N
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Description

2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound. It has garnered attention due to its unique structural attributes and potential applications across various scientific fields. The trifluoromethyl and chloropyridyl groups contribute significantly to its distinctive chemical properties, making it a subject of intense research in medicinal chemistry and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a multistep process involving cyclopropanation and carbamoylation reactions. Key reagents include 3-chloro-5-(trifluoromethyl)pyridine, and 4-(hydroxyphenyl) carbamate, which undergoes a series of reactions under controlled temperature and pressure conditions to yield the final product. Catalysts and solvents like dichloromethane and triethylamine are often employed to optimize yield and purity.

Industrial Production Methods: Scaling up to industrial production necessitates the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC). The precise control of reaction parameters ensures consistency in product quality, essential for its application in high-stakes fields like pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation primarily at the carbamoyl group.

  • Reduction: The pyridyloxy group can be reduced under appropriate conditions, altering its electronic properties.

  • Substitution: Both nucleophilic and electrophilic substitutions occur at various sites on the molecule, influenced by the electronegativity of the trifluoromethyl and chloropyridyl groups.

Common Reagents and Conditions: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation are typical. Solvents such as acetonitrile and methanol facilitate these reactions, which are often conducted at moderate temperatures (20-50°C).

Major Products Formed: The primary products from these reactions depend on the site and type of modification. For example, oxidation might lead to the formation of a nitroso derivative, while substitution could introduce a new functional group onto the aromatic ring.

Scientific Research Applications

Chemistry: Its unique functional groups make it a valuable building block for synthesizing more complex molecules, particularly in the design of agrochemicals and novel materials.

Biology: Researchers use this compound to study enzyme inhibition, particularly those involved in the metabolism of xenobiotics.

Medicine: It's a lead compound in the development of drugs targeting specific pathways in diseases like cancer and autoimmune disorders due to its ability to modulate protein functions.

Industry: In industrial chemistry, it's used in the synthesis of advanced polymers and coatings, providing enhanced durability and resistance properties.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity. Pathways affected include those related to signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds: Other compounds like 2-(N-(4-(2-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid and 2-(N-(4-(2,5-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid share structural similarities but differ in their substituents.

Highlighting Uniqueness: The 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group imparts unique electronic properties that enhance its reactivity and binding characteristics compared to its analogs.

There you have it—a thorough analysis of 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid. This compound stands out due to its structural intricacies and multifaceted applications across various scientific and industrial fields.

Properties

IUPAC Name

2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCZDSXISGZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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